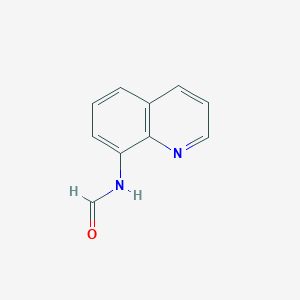

N-Quinolin-8-ylformamide

Description

Structure

3D Structure

Properties

CAS No. |

62937-22-8 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

N-quinolin-8-ylformamide |

InChI |

InChI=1S/C10H8N2O/c13-7-12-9-5-1-3-8-4-2-6-11-10(8)9/h1-7H,(H,12,13) |

InChI Key |

GTSIFUWGGBBDHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NC=O)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Quinolin 8 Ylformamide and Its Analogues

Direct Synthetic Approaches to N-(Quinolin-8-yl)formamide

Direct synthetic routes to N-(Quinolin-8-yl)formamide primarily involve the formylation of 8-aminoquinoline (B160924). This can be achieved through various methods, including catalytic N-formylation and reactions involving N,N-Dimethylformamide.

Catalytic N-Formylation Strategies

Catalytic N-formylation offers an efficient pathway for the synthesis of formamides. One notable system involves the use of a copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst. researchgate.net This method facilitates the N-formylation of amines through the oxidative activation of methanol. researchgate.net The (bpy)CuI/TEMPO/NMI (N-methylimidazole) catalyst system, in particular, has demonstrated high efficiency in the aerobic oxidation of alcohols, which is a key step in the formylation process. nih.gov While the direct N-formylation of 8-aminoquinoline using this specific system is a plausible extension, detailed studies focusing on this substrate are an area for further investigation. The general mechanism involves the oxidation of an alcohol to an aldehyde by the Cu(II)/TEMPO system, followed by reaction with the amine. nih.gov

Another approach to N-formylation utilizes carbon dioxide as a C1 source. For instance, an N-heterocyclic carbene supported zinc catalyst has been used for the N-formylation of various amines with CO2 under ambient conditions. rsc.org This method has been successfully applied to synthesize N-(quinolin-8-yl)formamide from quinolin-8-amine in good yield. rsc.org

Amination Reactions involving N,N-Dimethylformamide and Primary Amines

N,N-Dimethylformamide (DMF) is a versatile reagent that can serve as a source of the formyl group in the synthesis of formamides. nih.gov Direct amination of certain heterocyclic compounds using DMF has been reported. For example, 2-aryl quinazolin-4(3H)-ones can be directly aminated with DMF in the presence of 4-toluenesulfonyl chloride. nih.govarkat-usa.org The Leuckart reaction and its variations represent a classical method for the reductive amination of carbonyl compounds, often using formamide (B127407) or formic acid, and highlight the utility of such reagents in amine synthesis. mdpi.com While these examples showcase the potential of DMF as a reagent, specific protocols for the direct formylation of 8-aminoquinoline using DMF need to be considered in the context of the reactivity of the quinoline (B57606) nucleus.

Multicomponent and Sequential Reaction Pathways for N-Quinolin-8-ylformamide Derivatives

Multicomponent reactions (MCRs) and sequential reaction pathways provide efficient means to construct complex molecular architectures, such as tetrahydroquinoline formamides, from simple starting materials in a single operation.

Imino Diels-Alder Reactions for Tetrahydroquinoline Formamide Architectures

The imino Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. scribd.com Specifically, it has been employed to create N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinolin-4-yl)formamide derivatives. scribd.comchemrxiv.org This reaction typically involves the cycloaddition of an imine with a dienophile. mdpi.com In the synthesis of tetrahydroquinoline formamides, an aniline, an aldehyde (like o-tolualdehyde), and N-vinylformamide can be reacted in the presence of a catalyst such as p-toluenesulfonic acid. chemrxiv.orgresearchgate.net This approach allows for the generation of diverse tetrahydroquinoline derivatives with moderate to good yields. chemrxiv.orgchemrxiv.org The reaction is considered a type of Povarov reaction. chemrxiv.org

Povarov-type Sequential Reactions in Tetrahydroquinoline Synthesis

The Povarov reaction is a versatile method for synthesizing tetrahydroquinolines. thieme-connect.comresearchgate.net It is a formal [4+2] cycloaddition involving an aniline, an aldehyde, and an activated alkene. researchgate.netnih.gov The reaction can proceed through a one-pot, three-component approach, which is highly efficient. researchgate.netrsc.org Lewis or Brønsted acids are often used as catalysts to promote the reaction. nih.govnih.gov The synthesis of N-propargyl tetrahydroquinoline derivatives has been achieved using a cationic Povarov reaction, which involves a domino Mannich/Friedel-Crafts reaction sequence. nih.gov This highlights the adaptability of the Povarov reaction in creating a variety of substituted tetrahydroquinolines.

Synthesis of Related Quinoline-8-yl Amide Structures

The synthesis of various amides derived from 8-aminoquinoline has been extensively explored, leading to compounds with diverse functionalities and potential applications. These syntheses often involve the coupling of 8-aminoquinoline with different carboxylic acids or their derivatives.

For instance, a series of quinoline amide derivatives have been prepared and evaluated as inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov One such compound, 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide, demonstrated potent inhibitory activity. nih.gov Similarly, N-(quinolin-8-yl)acetamide derivatives have been synthesized and investigated for their anti-tubercular properties. researchgate.net

The synthesis of these amides can be achieved through standard amide bond formation reactions. A modular synthesis of N-(quinolin-8-yl) alkenyl amides has been developed via cross-metathesis, allowing for the creation of a diverse library of these compounds. nih.gov Furthermore, copper-mediated reactions have been utilized to synthesize quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides, showcasing the utility of the 8-amidoquinoline moiety as a directing group in C-H activation/amination reactions. rsc.org Other examples include the synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(quinoline-8-yl)acetamide derivatives and quinoline-8-sulfonamides. researchgate.netmdpi.com The 8-amidoquinoline scaffold is also a key component in the design of fluorescent probes for metal ions like zinc. nih.gov

Table of

| Section | Methodology | Key Reactants | Products | Catalyst/Reagents | Citation |

|---|---|---|---|---|---|

| 2.1.1 | Catalytic N-Formylation | Amines, Carbon Dioxide | Formamides | N-heterocyclic carbene supported zinc | rsc.org |

| 2.1.2 | Amination with DMF | 2-aryl quinazolin-4(3H)-ones, DMF | 4-(dimethylamino)quinazolines | 4-toluenesulfonyl chloride | nih.govarkat-usa.org |

| 2.2.1 | Imino Diels-Alder Reaction | Anilines, o-tolualdehyde, N-vinylformamide | N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinolin-4-yl)formamide derivatives | p-toluenesulfonic acid | chemrxiv.orgchemrxiv.orgresearchgate.net |

| 2.2.2 | Povarov Reaction | Anilines, Aldehydes, Activated alkenes | Tetrahydroquinolines | Lewis or Brønsted acids | thieme-connect.comresearchgate.netnih.govrsc.org |

| 2.3 | Amide Synthesis | 8-aminoquinoline, Carboxylic acids/derivatives | Quinoline-8-yl amides | Various coupling agents | nih.govresearchgate.netnih.gov |

| 2.3 | Copper-Mediated C-H Amination | N-(quinolin-8-yl)benzamide, Amidine hydrochlorides | Quinazolinones | Copper salts | rsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-Aminoquinoline |

| N,N-Dimethylformamide (DMF) |

| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |

| N-methylimidazole (NMI) |

| Carbon dioxide |

| 2-aryl quinazolin-4(3H)-one |

| 4-toluenesulfonyl chloride |

| N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinolin-4-yl)formamide |

| o-tolualdehyde |

| N-vinylformamide |

| p-toluenesulfonic acid |

| N-propargyl tetrahydroquinoline |

| 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide |

| N-(quinolin-8-yl)acetamide |

| N-(quinolin-8-yl) alkenyl amides |

| N-(quinolin-8-yl)benzamide |

| Amidine hydrochlorides |

| Quinazolin-4(3H)-ones |

| 2-(1H-benzo[d]imidazol-1-yl)-N-(quinoline-8-yl)acetamide |

Derivatization and Functionalization Strategies of N Quinolin 8 Ylformamide Scaffolds

Regioselective Functionalization Techniques

Regioselectivity is a cornerstone of modern synthetic chemistry, enabling the precise modification of a specific position within a molecule. For N-quinolin-8-ylformamide and its analogues, several powerful techniques have been developed to achieve this control.

Ortho-Lithiation and Subsequent Electrophilic Trapping for Functionalized Amides

Directed ortho-lithiation is a powerful method for the C-H functionalization of aromatic rings. uwindsor.cabaranlab.org In the context of N-quinolin-8-yl amide derivatives, the amide group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-7 position on the quinoline (B57606) ring. However, the N-H proton of the amide or the quinoline nitrogen can also be reactive sites.

A study on N-(tert-butyl)-P,P-diphenyl-N′-(quinolin-8-yl)phosphinimidic amide revealed that monolithiation with n-BuLi occurs exclusively at the NH proton. rsc.org To achieve C-H activation at the ortho position (C-7), a stronger base and different reaction conditions are necessary. The use of 2.4 equivalents of t-BuLi in THF at temperatures ranging from -80°C to 25°C for 3 hours successfully generated an N,Cortho-dilithiated species. rsc.org This intermediate could then be trapped with various electrophiles to yield new ortho-functionalized derivatives in good yields. rsc.org This two-step process of deprotonation followed by electrophilic quench allows for the introduction of a wide range of functional groups specifically at the C-7 position.

Similarly, the phosphordiamidate substituted quinoline can be magnesiated using TMP₂Mg·2LiCl, followed by transmetalation with ZnCl₂ and a Negishi cross-coupling to introduce an aryl group. thieme-connect.de

Remote C-H Alkylation of Quinoline Rings (e.g., Ruthenium(II)-catalyzed C-5 alkylation of N-(quinolin-8-yl)benzamides)

While ortho-functionalization is common, directing reactions to more remote positions presents a significant challenge. The 8-aminoquinoline (B160924) moiety has proven to be an effective directing group for achieving remote C-H activation. shu.ac.ukresearchgate.net

A notable example is the Ruthenium(II)-catalyzed C-5 alkylation of N-(quinolin-8-yl)benzamides. rsc.orgrsc.orgchem960.com This reaction utilizes a ruthenium catalyst, [Ru(p-cymene)Cl₂]₂, to selectively introduce alkyl groups at the C-5 position of the quinoline ring using alkyl bromides as the alkylating agents. rsc.orgrsc.orgresearchgate.net The reaction proceeds in good to moderate yields with a variety of substituted N-(quinolin-8-yl)benzamides and primary, secondary, or tertiary alkyl bromides. rsc.orgrsc.org Mechanistic studies, including deuterium (B1214612) labeling, have confirmed that the reaction proceeds via an aromatic C-H bond activation, where the ruthenium catalyst forms a chelate with the N-(quinolin-8-yl)benzamide, directing the functionalization to the C-5 position. rsc.orgrsc.orgresearchgate.net The benzoyl group and the 8-aminoquinoline ligand are both crucial for the success of this alkylation. rsc.org The resulting 5-alkyl-8-aminoquinolines can be obtained by base hydrolysis of the alkylated N-(quinolin-8-yl)benzamides. rsc.org

Rhodium(III)-catalyzed regioselective C-8 alkylation of quinoline N-oxides with olefins has also been reported, where the N-oxide acts as a traceless directing group. researchgate.net

Introduction of Diverse Functional Groups

The ability to introduce a variety of functional groups onto the this compound scaffold is essential for tuning its chemical and physical properties for specific applications.

Carboxamide Group Incorporation for Modified Properties

The incorporation of carboxamide groups into the 8-aminoquinoline structure to form 8-amidoquinoline derivatives is a widely used strategy. mdpi.comresearchgate.net This modification can enhance properties such as water solubility and cell membrane permeability. researchgate.net The synthesis of these derivatives can be achieved through various methods, including the reaction of 8-aminoquinoline with carboxylic acid chlorides or through coupling reactions. researchgate.net For instance, N-(quinolin-8-yl)pyrazine-2-carboxamide has been synthesized efficiently using the ionic liquid TBAB as a benign reaction medium. researchgate.nettandfonline.com

The introduction of different substituents on the carboxamide can lead to a diverse library of compounds with varied biological activities. For example, a series of 2- and 3-substituted quinoline-8-carboxamides have been synthesized and evaluated as inhibitors of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1). acs.org The 3-substituted derivatives were prepared via Pd-catalyzed Suzuki, Sonogashira, and Stille couplings on 3-iodoquinoline-8-carboxamide. acs.org The 2-substituted analogues were synthesized through selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline, followed by lithium-bromine exchange and reaction with an isocyanate. acs.org

Table 1: Examples of Substituted N-(Quinolin-8-yl)carboxamides and their Synthesis Methods

| Compound Name | Synthesis Method | Reference |

|---|---|---|

| N-(Quinolin-8-yl)pyrazine-2-carboxamide | Reaction of 8-aminoquinoline and pyrazine-2-carbonyl chloride in TBAB | researchgate.nettandfonline.com |

| 2-Methylquinoline-8-carboxamide | Selective Pd-catalyzed coupling on 2,8-dibromoquinoline, followed by lithium-bromine exchange and reaction with trimethylsilyl (B98337) isocyanate | acs.org |

| N-(Quinolin-8-yl)cyclohexanecarboxamide | Reaction of quinoline-8-amine with cyclohexanecarboxylic acid chloride | |

| N-(Quinolin-8-yl)quinoline-4-carboxamide | Pfitzinger reaction or one-pot synthesis from ethyl 2-(halomethyl)quinoline derivatives and 8-hydroxyquinolines | smolecule.com |

Sulfonamide Derivatization (e.g., N-(quinolin-8-yl)benzenesulfonamides)

The synthesis of N-(quinolin-8-yl)sulfonamides is another important derivatization strategy. These compounds are typically prepared by reacting 8-aminoquinoline with a corresponding sulfonyl chloride in a solvent like pyridine (B92270). giqimo.comscielo.br This method has been used to synthesize a variety of N-(quinolin-8-yl)benzenesulfonamides and other arylsulfonamides. giqimo.comscielo.bracs.org

These sulfonamide derivatives have shown interesting properties and applications. For example, they have been investigated as agents that can down-regulate NFκB activity. nih.govpasteur.frnih.gov A series of N-(quinolin-8-yl)benzenesulfonamides were identified through high-throughput screening and their activity was confirmed in secondary assays. nih.govnih.govresearchgate.net Analogue synthesis allows for the exploration of structure-activity relationships. nih.gov For instance, 4-amino-N-quinolin-8-ylbenzenesulfonamide is synthesized by reacting quinolin-8-amine with 4-acetamidobenzenesulfonyl chloride followed by deacetylation.

Furthermore, these sulfonamide ligands can coordinate with metal ions, such as Ni(II), Cu(II), and Zn(II), to form complexes with interesting structural and electronic properties. giqimo.comscielo.br The sulfonamide group, acting as a bidentate ligand through the sulfonamidate and quinoline nitrogens, forms stable five-membered rings with the metal cation. giqimo.comscielo.br

Table 2: Synthesis of N-(Quinolin-8-yl)sulfonamide Derivatives

| Sulfonyl Chloride Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Benzenesulfonyl chloride | N-(Quinolin-8-yl)benzenesulfonamide | Pyridine, 110-120°C | giqimo.com |

| Toluene-4-sulfonyl chloride | N-(Quinolin-8-yl)-4-methylbenzenesulfonamide | Pyridine, 110-120°C | giqimo.com |

| Naphthalene-2-sulfonyl chloride | N-(Quinolin-8-yl)naphthalene-2-sulfonamide | Pyridine, 110-120°C | giqimo.com |

| 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-(quinolin-8-yl)benzenesulfonamide | Pyridine | scielo.br |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | 2,4,6-Triisopropyl-N-(quinolin-8-yl)benzenesulfonamide | Pyridine | scielo.br |

Hydroamination Reactions (e.g., Palladium-catalyzed anti-Michael-type hydroamination of N-(quinolin-8-yl)acrylamide)

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. While Michael-type (β-addition) hydroamination is common for α,β-unsaturated carbonyl compounds, achieving anti-Michael-type (α-addition) is more challenging.

Recently, a palladium-catalyzed anti-Michael-type hydroamination of N-(quinolin-8-yl)acrylamide with 2-pyridones has been developed. acs.orgnih.govacs.orgacs.org The quinolyl directing group is crucial for this transformation, enabling the selective α-addition of 2-pyridones to the acrylamide. acs.orgdicp.ac.cn The reaction proceeds with a palladium catalyst, such as Pd(OAc)₂, and an acid co-catalyst, yielding a range of N-substituted 2-pyridone carboxamides in yields from 10% to 80%. acs.orgnih.govacs.org Mechanistic studies suggest that the reaction proceeds through the direct C-N bond formation at the α-position, initiated by the coordination of the quinolyl directing group to the palladium catalyst. acs.org The resulting products can be further derivatized, for example, by transamidation or conversion to the corresponding methyl ester, highlighting the synthetic utility of this method. acs.org

This strategy has also been extended to the anti-Michael-type (hetero)arylation of acrylamides, demonstrating the versatility of the quinolyl directing group in controlling regioselectivity in addition reactions. dicp.ac.cn

Conjugation with Biologically Relevant Moieties (e.g., Natural Antioxidant Acids)

The conjugation of the 8-aminoquinoline core, the parent structure of this compound, with natural antioxidant acids represents a promising strategy to develop multi-target compounds. This approach aims to combine the inherent properties of the quinoline scaffold with the antioxidant and radical-scavenging capabilities of natural products. A study focused on this concept involved the synthesis of novel 8-quinoline-N-substituted derivatives incorporating natural antioxidants such as lipoic, caffeic, and ferulic acids. nih.govnih.gov

The synthetic approach involved coupling the 8-aminoquinoline moiety with the respective natural acids via an amide bond formation. nih.gov For instance, the synthesis of these conjugates can be achieved by activating the carboxylic acid group of the natural antioxidant using a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine), followed by the addition of 8-aminoquinoline. nih.gov This methodology allows for the creation of a library of hybrid molecules.

The resulting conjugates have been shown to possess significant biological activities. For example, derivatives incorporating lipoic, caffeic, and ferulic acids demonstrated the ability to chelate copper, a metal implicated in the generation of reactive oxygen species (ROS), and to scavenge oxygen radicals in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. nih.govnih.gov Specifically, selected compounds from this series exhibited cytoprotective effects in in-vitro models of oxidative stress, highlighting the potential of this derivatization strategy. nih.govnih.gov

Table 1: Synthesis and Properties of 8-Aminoquinoline-Natural Acid Conjugates nih.govnih.gov

| Compound | Natural Acid Moiety | Synthetic Yield | Melting Point (°C) | Biological Activity |

| 1 | Lipoic Acid (via ethylenediamine (B42938) linker) | 69% | 220–221 | Copper chelation, radical scavenging |

| 2 | Lipoic Acid (via propylenediamine linker) | 23% | 100–101 | Copper chelation, radical scavenging |

| 3 | Lipoic Acid (via butylenediamine linker) | 19% | 184–185 | Copper chelation, radical scavenging |

| 4 | Caffeic Acid | 14% | 192–193 | Copper chelation, radical scavenging, cytoprotective |

| 5 | Ferulic Acid | - | - | Copper chelation, radical scavenging, cytoprotective |

Functionalization of Quinoline N-Oxide Precursors at C-2 and C-8 Positions

The use of quinoline N-oxide as a precursor is a powerful strategy for the regioselective functionalization of the quinoline ring, particularly at the C-2 and C-8 positions. The N-oxide group acts as a directing group, activating these positions towards various chemical transformations. sioc-journal.cnresearchgate.net This approach is considered one of the most effective methods for synthesizing C-2 and C-8 functionalized quinoline compounds under relatively mild conditions. researchgate.net

A variety of catalytic systems have been developed to achieve selective functionalization. For instance, palladium catalysts are commonly employed. While Pd(II) acetate (B1210297) in acetic acid tends to favor C-2 functionalization, the use of Pd(II) chloride can direct the reaction towards the C-8 position. rsc.org The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity between the C-2 and C-8 positions. rsc.orgacs.org DFT computational studies have provided insights into the mechanistic pathways, suggesting that the relative stabilities of the palladacycle intermediates influence the site of activation. rsc.orgacs.org

Rhodium(III) catalysis has also been successfully applied for the C-8 functionalization of quinoline N-oxides. This method can achieve simultaneous C-C and C-O bond formation. acs.org In this process, the N-oxide not only serves as a traceless directing group but also as an internal source of oxygen for hydroxylation. acs.org Furthermore, copper-catalyzed reactions have been developed for the C-2 amination and carbamoylation of quinoline N-oxides, expanding the toolkit for modifying the quinoline scaffold. mdpi.com These methods often exhibit good functional group tolerance and provide the desired products in moderate to high yields. mdpi.com

Table 2: Catalytic Strategies for Functionalization of Quinoline N-Oxide Precursors

| Position | Catalyst System | Reaction Type | Key Features | Reference(s) |

| C-2 | Pd(II)(OAc)₂ | C-H Arylation | Favored in acetic acid medium. | rsc.org |

| C-2 | CuBr / TBHP | Carbamoylation | Good yields and compatibility with substituted N-oxides. | mdpi.com |

| C-2 | CuI | Amination | Ligand, base, and external oxidant-free conditions. | mdpi.com |

| C-8 | PdCl₂ | C-H Activation | Can be selective for C-8, influenced by solvent. | rsc.org |

| C-8 | Pd(OAc)₂ | C-H Arylation | Achievable with specific ligands and conditions, unusual selectivity. | acs.org |

| C-8 | Rh(III) | C-H Activation/Functionalization | Simultaneous C-C and C-O bond formation. | acs.org |

Coordination Chemistry of N Quinolin 8 Ylformamide and Its Derivatives

Ligand Design Principles for Selective Metal Ion Complexation

The design of N-Quinolin-8-ylformamide-based ligands for selective metal ion complexation is guided by several key principles aimed at optimizing the interaction between the ligand and the target metal ion. The quinoline (B57606) moiety itself is a crucial component, offering a rigid structure and the ability to participate in π-π stacking interactions, which can stabilize the resulting metal complexes. mdpi.com The primary focus of ligand design is the strategic arrangement of donor atoms to create a binding pocket that is sterically and electronically complementary to the desired metal ion.

A fundamental aspect of designing selective ligands is the "fluorophore-spacer-receptor" model, particularly for fluorescent sensors. hud.ac.uk In this model, the this compound core can act as both the fluorophore and part of the receptor. The formamide (B127407) group, in conjunction with the quinoline nitrogen, provides a bidentate N,O- or N,N-coordination site. The selectivity for a particular metal ion is achieved by modifying the steric and electronic properties of the ligand. For instance, the introduction of bulky substituents near the coordination site can create steric hindrance that favors the binding of smaller ions over larger ones. nih.gov

Furthermore, the principles of preorganization play a vital role. Ligands that are conformationally restricted and already possess a binding cavity that matches the size and preferred coordination geometry of the target metal ion will exhibit higher selectivity and binding affinity. 23michael.com This preorganization minimizes the entropic penalty associated with the ligand adopting a specific conformation upon complexation. The choice of donor atoms is also critical; the hard-soft acid-base (HSAB) principle is often employed to match the donor atoms of the ligand with the properties of the metal ion. For example, ligands with nitrogen and oxygen donors are well-suited for complexing with borderline hard acids like Zn(II) and Cu(II).

Complexation with Transition Metal Ions

This compound and its derivatives readily form complexes with a range of transition metal ions, particularly divalent cations. The stability and structure of these complexes are influenced by the nature of the metal ion, the solvent, and the specific substituents on the ligand.

The interaction of this compound derivatives with divalent metal ions has been extensively studied, often revealing selective binding behavior. For instance, many quinoline-based ligands exhibit a high affinity for Zn²⁺, a d¹⁰ metal ion that is spectroscopically silent but plays crucial biological roles. nih.gov The complexation is typically accompanied by a significant change in the ligand's photophysical properties, forming the basis for fluorescent sensing. nih.gov

The stability of the resulting metal complexes is a key parameter in these studies and is often quantified by the stability constant (log K). While specific stability constants for this compound are not always available, studies on analogous 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) derivatives provide valuable insights. The stability of complexes with first-row transition metals often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. ijpras.com This trend is generally observed for quinoline-based ligands. hud.ac.ukijpras.comnih.gov

The table below summarizes representative stability constants for related quinoline derivatives with various divalent metal ions, illustrating the general trends in binding affinity.

| Ligand Derivative | Metal Ion | Log K | Solvent System |

| 8-Hydroxyquinoline | Cu²⁺ | 12.16 | 50% Dioxane |

| 8-Hydroxyquinoline | Ni²⁺ | 10.02 | 50% Dioxane |

| 8-Hydroxyquinoline | Co²⁺ | 9.53 | 50% Dioxane |

| 8-Hydroxyquinoline | Zn²⁺ | 9.00 | 50% Dioxane |

| 8-Hydroxyquinoline | Cd²⁺ | 7.50 | 50% Dioxane |

| N,N,N',N'-tetrakis(2-quinolylmethyl)ethylenediamine (TQEN) | Zn²⁺ | 15.6 | 50% DMF/Water |

| N,N,N',N'-tetrakis(2-quinolylmethyl)ethylenediamine (TQEN) | Cd²⁺ | 12.2 | 50% DMF/Water |

Note: The data presented is for illustrative purposes and is derived from studies on related quinoline compounds to demonstrate general binding trends.

The coordination mode of this compound and its derivatives is a critical factor determining the structure and properties of the resulting metal complexes. The parent this compound typically acts as a bidentate ligand, coordinating to a metal ion through the quinoline nitrogen and the formyl oxygen (N,O-coordination) or, following deprotonation of the amide, through the quinoline nitrogen and the amide nitrogen (N,N-coordination). nih.gov This bidentate chelation results in the formation of a stable five-membered ring with the metal center.

Derivatives of this compound can be designed to exhibit higher denticity. For example, by linking two this compound units through a suitable spacer, a tetradentate ligand can be created. Further elaboration of the ligand structure can lead to hexadentate chelators, which are capable of forming highly stable, often octahedral, complexes with metal ions. nih.govresearchgate.netnih.gov The stoichiometry of the metal-ligand complex is dependent on the denticity of the ligand and the coordination number of the metal ion. For bidentate ligands like this compound, 1:1, 1:2, and even 1:3 metal-to-ligand ratios are possible, leading to tetrahedral or octahedral geometries. nih.gov

Crystal structure analysis of related compounds, such as N-(quinolin-8-yl)benzamide complexes with Cu(II), confirms a bidentate coordination mode through the quinoline nitrogen and the deprotonated amide nitrogen, resulting in a flattened tetrahedral geometry around the copper center. nih.gov Similarly, N-(Quinolin-8-yl)quinoline-2-carboxamide can act as a tridentate ligand. mdpi.com

Mechanistic Aspects of Metal-Ligand Interactions

The changes in the photophysical properties of this compound and its derivatives upon metal complexation are governed by specific electronic processes. Two key mechanisms are Photoinduced Electron Transfer (PET) and Chelation Enhanced Fluorescence (CHEF).

Photoinduced Electron Transfer (PET) is a common mechanism for fluorescence quenching in sensors designed with a "fluorophore-spacer-receptor" architecture. hud.ac.uknih.govnih.govresearchgate.netmdpi.com In the free ligand, the lone pair of electrons on a donor atom (typically a nitrogen or sulfur atom) in the receptor can be transferred to the excited state of the fluorophore, quenching its fluorescence. nih.gov

Upon binding of a metal ion to the receptor, the lone pair of electrons becomes involved in the coordination bond. This lowers the energy of the non-bonding orbital, making the electron transfer to the excited fluorophore energetically unfavorable. As a result, the PET process is inhibited, and the fluorescence of the quinoline fluorophore is "turned on" or enhanced. nih.govnih.gov This "off-on" switching behavior is a hallmark of PET-based fluorescent sensors. The efficiency of the PET process is dependent on the distance between the electron donor and the fluorophore, as well as the redox potentials of the donor and the excited fluorophore.

Chelation Enhanced Fluorescence (CHEF) is another important mechanism responsible for the increase in fluorescence intensity upon metal complexation. nih.govrsc.org The CHEF effect is generally attributed to an increase in the rigidity of the ligand structure upon chelation to a metal ion. rsc.org In the free ligand, non-radiative decay pathways, such as vibrational and rotational motions, can compete with fluorescence, leading to low quantum yields.

When the ligand binds to a metal ion, the formation of a rigid chelate ring restricts these intramolecular motions. rsc.org This reduction in non-radiative decay pathways leads to a significant enhancement of the fluorescence quantum yield. The CHEF mechanism is particularly prominent in ligands that become more planar and rigid upon complexation. The extent of fluorescence enhancement depends on the stability of the complex and the degree to which the ligand's conformational freedom is restricted. 23michael.com

Internal Charge Transfer (ICT) Processes in Metal-Bound Systems

No research articles detailing the investigation of internal charge transfer (ICT) processes in metal complexes of this compound were found. Consequently, a discussion of the electronic transitions, the nature of the charge transfer (e.g., metal-to-ligand, ligand-to-metal, or intraligand), and the factors influencing these processes for this specific compound cannot be provided.

Influence of Ligand Structure and Substituents on Metal-Binding Affinity and Selectivity

There is no available literature that specifically examines how modifications to the formamide group or the quinoline ring of this compound affect its metal-binding affinity and selectivity. Research in this area would typically involve synthesizing a series of derivatives with varying electronic and steric properties and then quantitatively assessing their coordination behavior with different metal ions. Without such studies, a detailed analysis of structure-activity relationships is not possible.

Catalytic Applications of N Quinolin 8 Ylformamide Derivatives

Application as Directing Groups in C-H Functionalization Reactions

The nitrogen atoms of the quinoline (B57606) ring and the amide group can coordinate to a metal center, forming a stable five-membered cyclometalated intermediate. This chelation assistance positions the metal catalyst in close proximity to specific C-H bonds, enabling their selective activation and functionalization. mdpi.combeilstein-journals.org

Recent research has highlighted the use of N-(quinolin-8-yl)benzamide as a bidentate directing group in palladium-catalyzed C-H acylation reactions. A notable application is a tandem process involving dual C-H acylation followed by intramolecular cyclization to synthesize novel quinoline-substituted hydroxyl isoindolones. mdpi.comgonzaga.eduscilit.com This reaction demonstrates the formation of three new chemical bonds in a single operation under relatively simple conditions. gonzaga.eduresearchgate.net

The process utilizes various substituted N-(quinolin-8-yl)benzamide derivatives and aromatic acyl chlorides. mdpi.com The reaction conditions are compatible with a range of functional groups on the acyl chloride, including fluoro, chloro, trifluoromethyl, and methoxycarbonyl groups, yielding the desired products in moderate amounts. mdpi.com The choice of the directing group is critical, as other bidentate substrates proved less effective for this specific transformation. mdpi.com

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Dual C-H Acylation

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | K₂CO₃ (2.0) | Toluene | 100 | 55 |

| 2 | Pd(OAc)₂ (10) | Cs₂CO₃ (2.0) | Toluene | 100 | 70 |

| 3 | Pd(OAc)₂ (10) | Na₂CO₃ (2.0) | Toluene | 100 | 81 |

| 4 | Pd(OAc)₂ (10) | Na₂CO₃ (2.0) | Dioxane | 100 | 62 |

| 5 | Pd(OAc)₂ (10) | Na₂CO₃ (2.0) | Xylene | 120 | 85 |

| 6 | Pd(TFA)₂ (10) | Na₂CO₃ (2.0) | Xylene | 120 | 43 |

| 7 | PdCl₂ (10) | Na₂CO₃ (2.0) | Xylene | 120 | 35 |

Data derived from a study on the synthesis of quinoline-substituted hydroxyl isoindolones. mdpi.com

The N-(quinolin-8-yl)benzamide scaffold is also effective in directing ruthenium(II)-catalyzed C-H bond activations. One such application is the remote C-5 alkylation of the quinoline ring using various alkyl bromides. rsc.org This method allows for the functionalization of a C-H bond distant from the directing group, providing access to C5-alkylated quinoline derivatives. The reaction is compatible with tertiary, secondary, and primary alkyl bromides, affording the products in good to moderate yields. rsc.org

Furthermore, ruthenium catalysts facilitate the oxidative annulation of N-quinolin-8-yl-benzamides with both symmetrical and unsymmetrical alkynes. nih.gov This reaction, conducted in open air with a copper(II) acetate (B1210297) oxidant, yields isoquinolones with high regioselectivity, particularly with unsymmetrical (aryl)alkynes. nih.gov Mechanistic studies suggest the reaction may proceed through a ruthenium-N-quinolin-8-yl-benzamide complex. nih.gov

Table 2: Selected Examples of Ru(II)-Catalyzed C-5 Alkylation of N-(Quinolin-8-yl)benzamides

| Benzamide Substituent | Alkyl Bromide | Yield (%) |

|---|---|---|

| H | t-Butyl bromide | 78 |

| 4-Me | t-Butyl bromide | 82 |

| 4-F | t-Butyl bromide | 75 |

| 4-Cl | t-Butyl bromide | 72 |

| H | Cyclohexyl bromide | 65 |

| H | 1-Bromoadamantane | 85 |

Data sourced from research on remote alkylation via ruthenium(II)-catalyzed C-H activation. rsc.org

Role in Metal-Mediated Organic Transformations

Beyond C-H activation, N-quinolin-8-ylamide derivatives are valuable substrates in other metal-mediated transformations for synthesizing complex organic molecules.

An efficient copper-mediated tandem C(sp²)-H amination reaction has been developed for the synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides. rsc.orgresearchgate.net This process allows for the construction of complex polycyclic molecules in a single step from readily available starting materials. rsc.org A key advantage of this method is the use of the 8-aminoquinoline (B160924) group as a removable bidentate directing group, and it avoids the need for more sensitive and expensive metals like palladium or rhodium. rsc.orgresearchgate.net Other copper-mediated methods have also been developed for synthesizing quinazolinone derivatives from different precursors, highlighting copper's utility in constructing this important heterocyclic core. nih.govnih.gov

Mechanistic Investigations of Catalytic Cycles and Turnover-Limiting Steps

Understanding the reaction mechanisms is crucial for optimizing catalytic systems. For the palladium-catalyzed dual C-H acylation directed by N-(quinolin-8-yl)benzamide, kinetic isotope effect experiments were conducted. mdpi.comresearchgate.net A competition experiment using deuterated N-(quinolin-8-yl)benzamide resulted in a kinetic isotope effect (kH/kD) of 4.0. mdpi.com This value strongly indicates that the C-H bond activation is the turnover-limiting or rate-determining step of the reaction. mdpi.comgonzaga.eduscilit.comresearchgate.net

A plausible catalytic cycle for this palladium-catalyzed reaction is proposed as follows mdpi.comresearchgate.net:

Coordination and Cyclometalation: The palladium catalyst coordinates to the two nitrogen atoms of the N-(quinolin-8-yl)benzamide substrate. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate (II). mdpi.comnih.gov

Oxidative Addition & Reductive Elimination (First Acylation): Oxidative addition of an acyl chloride to the palladacycle (II) forms a Pd(IV) intermediate (III). This undergoes reductive elimination to yield the mono-acylated product and a Pd(II) intermediate (IV). mdpi.com

Second Acylation: A similar sequence of oxidative addition and reductive elimination occurs to introduce the second acyl group, forming intermediate (VI). mdpi.com

Intramolecular Cyclization: The final step involves an intramolecular cyclization of intermediate (VI) to produce the hydroxyl isoindolone product, followed by protonolysis to regenerate the active palladium catalyst. researchgate.net

For the ruthenium(II)-catalyzed C-5 alkylation, deuterium (B1214612) labelling studies have confirmed that the reaction proceeds via an aromatic C-H bond activation as a key step. rsc.org

Sensing Applications of N Quinolin 8 Ylformamide Derivatives As Chemosensors

Design and Development of Fluorescent Chemosensors for Specific Analytes

The design of chemosensors based on N-quinolin-8-ylformamide involves strategic molecular engineering to optimize performance for specific target analytes. Researchers focus on modifying the core structure to enhance properties like water solubility, cell membrane permeability, and, most importantly, selectivity and sensitivity towards the ion of interest. mdpi.com

Zinc (Zn²⁺) is a crucial trace element in many biological and environmental systems. However, its d¹⁰ electron configuration makes it spectroscopically silent, necessitating methods like fluorescence sensing for its detection. rsc.org Quinoline-based amidoquinoline derivatives have been extensively developed as fluorescent probes for Zn²⁺ due to their high sensitivity, selectivity, and biocompatibility. mdpi.comnanobioletters.com

A key strategy in developing these sensors involves introducing various carboxamide groups to an 8-aminoquinoline (B160924) molecule. mdpi.comnih.gov This modification aims to improve water solubility and cell permeability, which are often limitations of earlier quinoline-based sensors. mdpi.comresearchgate.net For example, a novel water-soluble fluorescent chemosensor was synthesized by combining an 8-aminoquinoline moiety with two hydrophilic ethanolamine (B43304) groups. This sensor demonstrated excellent solubility and selectivity for zinc ions in a 100% aqueous solution. rsc.org

Another approach involves linking different functional groups to the 8-amidoquinoline core to fine-tune its sensing properties. The chemosensor N-((quinoline-8-yl)methylene)acetohydrazide was developed for the selective detection of Zn²⁺ in an ethanol/HEPES buffer system, achieving a low detection limit of 89.3 nM. nanobioletters.com Similarly, the sensor 2-oxo-2-(quinolin-8-ylamino)acid (OQAA) was synthesized and showed remarkable fluorescence enhancement selectively for Zn²⁺ over other tested metal cations. researchgate.net The development of these derivatives is driven by the need for simple synthesis, favorable binding ratios, and effective detection in various media. mdpi.comresearchgate.net

While many this compound derivatives are optimized for zinc detection, the quinoline (B57606) scaffold is a versatile receptor capable of coordinating with a range of other metal cations. mdpi.comnih.gov These include cadmium (Cd²⁺), mercury (Hg²⁺), copper (Cu²⁺), iron (Fe³⁺), and aluminum (Al³⁺). mdpi.comnih.gov However, most reported designs exhibit strong selectivity for Zn²⁺, with only minor interference from other ions. mdpi.comnih.gov

The detection of aluminum (Al³⁺) is particularly important due to its environmental prevalence and potential toxicity. scispace.com Researchers have successfully utilized 8-hydroxyquinoline (B1678124) derivatives, which are structurally related to the 8-amidoquinoline class, for the selective detection of Al³⁺. scispace.com For instance, an 8-hydroxyquinoline-carbaldehyde Schiff-base demonstrated moderate selectivity for Al³⁺ with a detection limit below 10⁻⁷ M in weakly acidic conditions. scispace.com The ability to tune the selectivity of the quinoline platform by modifying substituents in the receptor part allows for the development of sensors targeted at specific ions like Al³⁺. researchgate.net This highlights the adaptability of the core structure for various sensing applications beyond zinc.

Sensing Mechanisms and Signal Transduction

The functionality of this compound-based chemosensors is rooted in their ability to translate a molecular recognition event—the binding of a metal ion—into a readily detectable optical signal. This process involves specific photophysical mechanisms and is highly dependent on the sensor's molecular structure.

A common signaling mechanism for these sensors is a "fluorescence turn-on" response, where the sensor, initially weakly fluorescent, exhibits a significant enhancement in fluorescence intensity upon binding to the target analyte. nanobioletters.comrsc.org This is often attributed to a process called Chelation-Enhanced Fluorescence (CHEF). nih.gov In the unbound state, photoinduced electron transfer (PET) or other non-radiative decay processes can quench the fluorescence of the quinoline fluorophore. Upon chelation with a metal ion like Zn²⁺, these quenching pathways are inhibited, leading to a dramatic increase in fluorescence emission. nih.gov For example, one sensor displayed a 317-fold fluorescence enhancement upon binding to Zn²⁺ in an aqueous buffer. rsc.org

Conversely, a "fluorescence turn-off" or quenching response can also occur. This is often observed when the sensor interacts with paramagnetic metal ions such as copper (Cu²⁺), cobalt (Co²⁺), or chromium (Cr³⁺). rsc.org The presence of these ions introduces new pathways for non-radiative decay, effectively quenching the fluorescence of the sensor. rsc.org Some quinoline-based thiazole (B1198619) derivatives have been specifically designed as "turn-off" sensors for the detection of Fe³⁺, Fe²⁺, and Cu²⁺. acs.org

The performance of a chemosensor is intrinsically linked to its molecular architecture. The introduction of an amide group at the 8-position of the quinoline ring is a critical design feature. This modification can enhance the Internal Charge Transfer (ICT) process upon metal binding, which contributes to a stronger fluorescence emission. mdpi.comnih.gov

The specific atoms that coordinate with the metal ion are crucial. Typically, the nitrogen atom of the quinoline ring and the nitrogen or oxygen atoms of the amide group act as the binding sites, forming a stable chelate complex with the metal ion. researchgate.netukm.edu.my The geometry of this complex influences the rigidity of the molecule. Increased rigidity upon binding restricts intramolecular rotations and vibrations, which are non-radiative decay pathways, thus enhancing fluorescence (the CHEF effect). nih.gov

Furthermore, the addition of specific functional groups can tailor the sensor's properties. Incorporating hydrophilic moieties like ethanolamine improves water solubility, enabling detection in purely aqueous environments. rsc.org The strategic placement of substituents can also tune the electronic properties of the sensor, thereby modulating its selectivity and sensitivity for different metal ions. researchgate.netarabjchem.org

Quantitative and Qualitative Aspects of Chemosensing

Chemosensors based on this compound derivatives provide both qualitative and quantitative information about the target analyte.

Qualitatively, the presence of a target ion can often be detected by the naked eye. For instance, the sensor N-(quinoline-8-yl)pyridine-2-carboxamide showed a distinct color change from colorless to intense yellow specifically in the presence of Zn²⁺, providing a simple visual confirmation. nanobioletters.com This is often accompanied by a "turn-on" fluorescence that is visible under a UV lamp. researchgate.net

Quantitatively, these sensors allow for the precise measurement of analyte concentration. This is typically achieved by titrating the sensor with varying concentrations of the metal ion and measuring the corresponding change in fluorescence intensity. acs.org From this data, a calibration curve can be constructed to determine the concentration of the ion in unknown samples. acs.org The limit of detection (LOD) is a key performance metric, and derivatives of this compound have demonstrated impressive sensitivity.

| Sensor | Target Ion | Detection Limit (LOD) | Solvent System | Ref |

| Sensor 1 (with diethanolamine) | Zn²⁺ | 4.48 µM | 100% Aqueous Buffer | rsc.org |

| N-((quinolin-8-yl)methylene)acetohydrazide | Zn²⁺ | 89.3 nM | Ethanol/HEPES Buffer | nanobioletters.com |

| XYQ | Zn²⁺ | 0.53 µM | Aqueous Media | nih.gov |

| QPT | Fe³⁺, Fe²⁺, Cu²⁺ | Not specified | THF/H₂O | acs.org |

The binding interaction between the sensor and the metal ion can also be quantified. Job's plot analysis is a common method used to determine the binding stoichiometry of the complex, revealing whether the sensor and ion bind in a 1:1, 2:1, or other ratio. researchgate.netnih.govarabjchem.org For example, ¹H NMR titrations and Job's plots confirmed a 1:1 binding stoichiometry for the OQAA-Zn²⁺ complex. researchgate.net The strength of this interaction is quantified by the association or binding constant, which can be calculated from titration data using models like the Benesi-Hildebrand equation. acs.org These quantitative analyses are essential for understanding the sensing mechanism and for the practical application of the chemosensor in real-world samples. rsc.org

Theoretical and Computational Studies of N Quinolin 8 Ylformamide Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into the geometric arrangement of atoms and the distribution of electrons, which together dictate the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical systems. For quinoline (B57606) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G**, are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related compound, quinolin-8-yl 4-chlorobenzoate, DFT calculations were used to determine the orthogonal orientation between its aromatic rings.

DFT also provides information on electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Quinoline Derivative System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.375 | C-N-C | 118.5 |

| C=O | 1.230 | N-C=O | 123.0 |

| N-H | 1.010 | C-C-N | 120.0 |

Note: This data is illustrative for a related quinoline system to demonstrate typical outputs of DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited.

This energy gap is directly related to the electronic transitions within the molecule. When a molecule absorbs light with energy equal to or greater than its HOMO-LUMO gap, an electron can be excited from the HOMO to the LUMO. This process is fundamental to understanding the UV-Visible absorption properties of the compound. For many quinoline-based compounds, these transitions are typically of the π-π* and n-π* type. DFT and time-dependent DFT (TD-DFT) are the primary computational methods used to calculate these orbital energies and predict the wavelengths of electronic absorption.

Table 2: Representative Frontier Orbital Energies and Energy Gap for a Quinoline System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | 4.830 |

Note: This data is based on calculations for the parent quinoline molecule and serves as an example.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational methods, particularly DFT, are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of detailed reaction mechanisms, including the identification of transition states and intermediates. By calculating the activation energies for different possible pathways, researchers can predict the most likely course of a reaction. For example, in studies of Pd-catalyzed reactions involving similar heterocyclic systems, computational analysis has been used to validate the feasibility of proposed mechanistic pathways by calculating the net reaction energies. Such studies provide a step-by-step understanding of bond-forming and bond-breaking processes at the molecular level.

Conformational Analysis and Intramolecular Interactions

Molecules that have rotatable single bonds can exist in different spatial arrangements known as conformations. Conformational analysis involves identifying the most stable conformers and the energy barriers between them. For molecules like N-Quinolin-8-ylformamide, rotation around the C-N bond connecting the formamide (B127407) group to the quinoline ring would be of particular interest.

Computational studies can reveal the presence and strength of intramolecular interactions, such as hydrogen bonds, which play a significant role in determining the preferred conformation. In related quinoline derivatives, intramolecular hydrogen bonds have been shown to be a key factor in stabilizing certain conformers. Natural Bond Orbital (NBO) analysis is a computational technique often used to understand these interactions in electrostatic terms.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure of a compound. By calculating the vibrational frequencies of a molecule's normal modes, it is possible to simulate its Infrared (IR) and Raman spectra. DFT calculations are routinely used for this purpose, and the predicted spectra can aid in the assignment of experimental vibrational bands. Similarly, TD-DFT calculations can predict the UV-Visible absorption spectra by determining the energies and oscillator strengths of electronic transitions. Furthermore, methods exist to compute NMR chemical shifts and spin-spin coupling constants, providing a complete set of predictable spectroscopic data that can validate experimental findings.

Computational Modeling of Ligand-Metal Binding

The quinoline moiety is a well-known chelating agent, capable of binding to various metal ions. Computational modeling is a powerful tool for studying these ligand-metal interactions. DFT calculations can be used to model the geometry of metal complexes, predict the preferred coordination modes, and calculate the binding energies between the ligand and different metal ions.

These computational approaches can provide insights into the stoichiometry of the complex and the nature of the chemical bonds formed between the ligand's donor atoms (in this case, the quinoline nitrogen and the formamide oxygen or nitrogen) and the metal center. Such studies are crucial for designing ligands with specific metal-binding properties for applications in areas like catalysis, sensing, and medicinal chemistry.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscapes and intermolecular interactions of this compound. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its flexibility, preferred shapes (conformations), and interactions with itself and its environment.

Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations. In the structurally similar molecule N-(Quinolin-8-yl)quinoline-2-carboxamide, the molecular conformation is stabilized by an intramolecular N—H⋯N hydrogen bond nih.govnih.gov. It is plausible that similar intramolecular interactions could influence the conformational preferences of this compound.

MD simulations can also elucidate the nature of intermolecular interactions, which are crucial for understanding the solid-state packing and solution-phase behavior of this compound. These simulations can predict and characterize various non-covalent interactions, including hydrogen bonding and π-π stacking. In the crystal structure of N-(Quinolin-8-yl)quinoline-2-carboxamide, weak intermolecular π–π interactions are observed between the quinoline rings, with a centroid-centroid distance of 3.7351 (14) Å nih.govnih.gov.

The following interactive table summarizes key conformational and interaction parameters that can be investigated using molecular dynamics simulations, with illustrative data from related quinoline derivatives.

| Parameter | Description | Illustrative Value (from related compounds) |

| Dihedral Angle (Amide Bond) | The angle defining the rotation around the C-N bond of the formamide group. | Not directly available for this compound, but would be a key output of an MD simulation. |

| Dihedral Angle (Quinoline-Formamide) | The angle between the plane of the quinoline ring and the plane of the formamide group. | In N-(Quinolin-8-yl)quinoline-2-carboxamide, the amide plane forms a dihedral angle of 4.2 (1)° with one of the quinoline rings nih.gov. |

| Intramolecular H-Bond Distance | The distance between the amide hydrogen and a potential acceptor atom on the quinoline ring. | In N-(Quinolin-8-yl)quinoline-2-carboxamide, an intramolecular N—H⋯N hydrogen bond is present nih.govnih.gov. |

| Intermolecular π-π Stacking Distance | The distance between the centroids of adjacent quinoline rings in a simulated aggregate. | 3.7351 (14) Å in the crystal structure of N-(Quinolin-8-yl)quinoline-2-carboxamide nih.govnih.gov. |

By simulating this compound in different environments, such as in a vacuum, in various solvents, or in the solid state, MD can provide a comprehensive understanding of how its conformational landscape and interaction patterns are influenced by its surroundings.

Advanced Spectroscopic Characterization of N Quinolin 8 Ylformamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of N-Quinolin-8-ylformamide. Furthermore, it offers profound insights into the compound's coordination chemistry and its interactions with various analytes.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of this compound and assessing its purity. The chemical shifts (δ), coupling constants (J), and signal integrations in the ¹H NMR spectrum, alongside the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's carbon-hydrogen framework.

Similarly, the ¹³C NMR spectrum would show a characteristic set of signals for the quinoline (B57606) ring carbons, typically in the range of δ 110–150 ppm nih.govpastic.gov.pk. The carbonyl carbon of the formamide (B127407) group would be expected to appear significantly downfield, often above δ 160 ppm. The presence of any impurities would be indicated by additional, unassigned signals in both the ¹H and ¹³C NMR spectra.

| Proton Position | Typical Chemical Shift Range (ppm) |

| H-2 | 8.5 - 9.0 |

| H-3 | 7.2 - 7.6 |

| H-4 | 8.0 - 8.5 |

| H-5 | 7.6 - 8.0 |

| H-6 | 7.4 - 7.8 |

| H-7 | 7.5 - 7.9 |

| Carbon Position | Typical Chemical Shift Range (ppm) |

| C-2 | 148 - 152 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 128 - 132 |

| C-5 | 126 - 130 |

| C-6 | 125 - 129 |

| C-7 | 129 - 133 |

| C-8 | 140 - 145 |

| C-8a | 145 - 150 |

Multinuclear NMR (e.g., ²H, ⁷Li, ¹⁵N, ³¹P) for Detailed Mechanistic and Coordination Insights

To gain a deeper understanding of reaction mechanisms and the nature of metal coordination, multinuclear NMR spectroscopy can be employed. While there are no specific reports on multinuclear NMR studies of this compound, the principles can be extrapolated from studies on similar systems.

For instance, if this compound were to be used in reactions involving lithium reagents, ⁷Li NMR could monitor the environment of the lithium cation, providing insights into aggregation states and ligand coordination. Similarly, ¹⁵N NMR would be highly informative for probing the electronic environment of the two nitrogen atoms within the molecule—the quinoline ring nitrogen and the formamide nitrogen. Changes in the ¹⁵N chemical shifts upon complexation would directly indicate which nitrogen atom is involved in coordination with a metal ion. Such studies have been instrumental in understanding the tautomerism and metal binding in other imidazole-containing peptide derivatives nih.gov.

Chemical Shift Perturbation (CSP) Studies for Ligand-Analyte Interactions

Chemical Shift Perturbation (CSP) is a powerful NMR technique used to study the binding of a ligand, such as this compound, to an analyte, which could be a metal ion or a larger biomolecule. This method involves monitoring the changes in the ¹H and ¹⁵N (or other nuclei) chemical shifts of the ligand upon the incremental addition of the analyte hmdb.cascialert.netastrochem.orghmdb.ca.

When this compound binds to an analyte, the electronic environment of the nuclei near the binding site is altered, leading to changes in their chemical shifts. By tracking these perturbations, it is possible to identify the specific atoms in the this compound molecule that are involved in the interaction. The magnitude of the chemical shift changes can also be used to determine the binding affinity (dissociation constant, Kd) of the complex hmdb.cascialert.net. The rate of chemical exchange between the free and bound states of the ligand influences the appearance of the NMR spectra during a titration hmdb.ca.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:

N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the formamide N-H group.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=O stretch: A strong absorption band for the formamide carbonyl group, usually found in the range of 1650-1700 cm⁻¹.

C=N and C=C stretches: Vibrations associated with the quinoline ring will appear in the 1400-1600 cm⁻¹ region.

N-H bend: The bending vibration of the N-H group is expected around 1550-1650 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The C=O stretch is also typically observable in the Raman spectrum. Upon complexation with a metal ion, shifts in the vibrational frequencies of the C=O and the quinoline ring modes would provide evidence of coordination and indicate the atoms involved in binding. For instance, a shift to lower frequency of the C=O stretching band would suggest coordination through the formamide oxygen. Studies on other quinoline derivatives have utilized these techniques to analyze structural features and coordination effects researchgate.net.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch | 3200 - 3400 | IR |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| C=O Stretch (Amide I) | 1650 - 1700 | IR, Raman |

| C=N, C=C Ring Stretches | 1400 - 1600 | IR, Raman |

| N-H Bend (Amide II) | 1550 - 1650 | IR |

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within this compound and its complexes.

UV-Visible Absorption for Electronic Transitions and Complexation Studies

The UV-Visible absorption spectrum of this compound is expected to be dominated by π→π* transitions within the quinoline aromatic system. Quinoline itself exhibits absorption bands in the UV region . The presence of the formamide substituent on the 8-amino position can influence the position and intensity of these bands.

Upon complexation with a metal ion, changes in the UV-Visible absorption spectrum are often observed. These changes, such as a shift in the absorption maximum (λmax) or a change in molar absorptivity, can be used to study the formation of the complex. The appearance of new absorption bands, often in the visible region, can be indicative of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing valuable information about the electronic structure of the resulting complex. Spectrophotometric titrations, where the absorbance is monitored as a function of metal ion concentration, can be used to determine the stoichiometry and stability of the complex in solution researchgate.net. Studies on 8-hydroxyquinoline (B1678124) complexes have shown distinct changes in their UV-Vis spectra upon metal binding nih.gov.

This compound and its derivatives are also known to act as fluorescent probes, particularly for metal ions like zinc uncw.edu. The inherent fluorescence of the quinoline moiety can be modulated upon complexation. The formation of a rigid chelate structure with a metal ion often leads to an enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF) uncw.edu. This property makes this compound a potential candidate for use in fluorescent sensors. The fluorescence emission spectrum would provide information on the energy of the excited state, and changes in the emission maximum and quantum yield upon binding to an analyte can be used for quantitative analysis.

Fluorescence Spectroscopy for Emission Properties and Sensing Response

This compound belongs to the 8-amidoquinoline family of compounds, which are recognized for their interesting fluorescence properties. The quinoline moiety itself typically exhibits low native fluorescence. However, its derivatives can form highly fluorescent complexes, particularly with metal ions, making them valuable as fluorescent probes. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a key characteristic of this class of compounds.

The fluorescence mechanism in 8-amidoquinoline derivatives is often governed by processes like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). Upon binding with a metal ion, such as Zn²⁺, the intramolecular hydrogen bond between the amide proton and the quinoline nitrogen is disrupted. This disruption inhibits an electron transfer process that would otherwise quench the fluorescence of the quinoline ring, leading to a significant enhancement of fluorescence emission. The amide group, after deprotonation upon metal binding, provides a coordination site, contributing to the stability of the complex and the enhancement of the fluorescence signal.

The sensing response of this compound and its analogues is particularly notable for its selectivity towards certain metal ions. For instance, 8-amidoquinoline derivatives have been extensively reviewed as functional receptors for zinc ions (Zn²⁺) due to their rapid reactivity, good selectivity, and biocompatibility. The introduction of different substituents onto the quinoline or amide components can tune the sensor's properties, such as shifting the emission wavelength or improving the quantum yield. For example, introducing a 2-(2-hydroxyethoxy)-ethylamino group to a related carboxamidoquinoline resulted in an eight-fold increase in quantum fluorescence yield and a 75 nm red-shift in emission upon binding to Zn²⁺ in an aqueous buffer solution.

Furthermore, some push-pull type amino-quinoline derivatives exhibit fluorescent solvatochromism, where the emission wavelength changes with the polarity of the solvent. In non-polar solvents, the absolute fluorescence quantum yield is typically high, whereas the fluorescence can be almost entirely quenched in polar solvents. This sensitivity to the local environment makes them useful as probes for studying biological systems, such as imaging lipid droplets within cells.

Table 1: Illustrative Fluorescence Properties of Related 8-Aminoquinoline (B160924) Derivatives and Complexes Data presented is for representative compounds from the 8-aminoquinoline family to illustrate typical spectroscopic behavior.

| Compound / Complex | Excitation Max (λex, nm) | Emission Max (λem, nm) | Key Observation |

|---|---|---|---|

| 6-Methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | ~360 | ~490 | 4-fold increase in fluorescence intensity upon forming (TSQ)₂Zn complex. nih.gov |

| Carboxamidoquinoline-Zn²⁺ Complex | - | Red-shift of 75 nm | Eight-fold increase in quantum fluorescence yield upon Zn²⁺ binding. nih.gov |

| TFMAQ-8Ar Derivative (in n-hexane) | ~400 | ~473-505 | High fluorescence quantum yield in non-polar solvent. |

| TFMAQ-8Ar Derivative (in DMSO) | ~428-432 | ~593-607 | Fluorescence is significantly quenched in polar solvent. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is an essential analytical technique for the characterization of this compound and its derivatives, providing precise molecular weight determination and valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a particularly suitable soft ionization technique for such nitrogen-containing heterocyclic compounds, as it typically generates protonated molecular ions [M+H]⁺ with minimal in-source fragmentation.

High-resolution mass spectrometry (HRMS), often coupled with ESI, allows for the determination of the elemental composition of the parent molecule and its fragments with high accuracy (typically < 5 ppm error). For this compound (C₁₀H₈N₂O), the expected exact mass of the neutral molecule is 172.0637 u. In positive-ion ESI-HRMS, this would be observed as a protonated ion [C₁₀H₉N₂O]⁺ at m/z 173.0715. The confirmation of this accurate mass provides unambiguous verification of the compound's elemental formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that elucidate the molecule's structure. For this compound, the fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses or charged fragments.

Key expected fragmentation patterns include:

Loss of Carbon Monoxide: Cleavage of the formyl group can lead to the loss of a neutral CO molecule (28.010 u), resulting in an ion corresponding to 8-aminoquinoline at m/z 145.0766.

Amine Group Fragmentation: The C-N bond of the formamide can cleave, although this may be less favorable than the loss of CO.

Quinoline Ring Fission: At higher collision energies, the stable quinoline ring system can undergo cleavage, leading to characteristic fragments. For instance, the loss of HCN (27.011 u) from the pyridine (B92270) part of the quinoline ring is a common fragmentation pathway for quinoline derivatives.

The study of related 8-aminoquinoline derivatives by ESI-MS/MS has shown that fragmentation patterns are highly characteristic for specific structural families, allowing for the differentiation of isomers.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₉N₂O]⁺ | 173.0715 | Protonated parent molecule. |

| [M+H-CO]⁺ | [C₉H₉N₂]⁺ | 145.0766 | Fragment resulting from the loss of carbon monoxide. |

| [M+H-CHO]⁺ | [C₉H₈N₂]⁺ | 144.0688 | Fragment resulting from the loss of the formyl radical. |

| [C₈H₆N]⁺ | [C₈H₆N]⁺ | 116.0497 | A potential fragment from the cleavage of the quinoline ring. |

X-ray Diffraction for Solid-State Structural Determination of Complexes and Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. This technique has been applied to various derivatives and metal complexes of 8-amidoquinolines, providing critical insights into their molecular conformation, coordination geometry, and intermolecular interactions in the solid state.

Studies on compounds structurally related to this compound, such as N-(Quinolin-8-yl)quinoline-2-carboxamide, reveal key structural motifs. The quinoline ring systems are typically planar, but the dihedral angle between two such rings within the same molecule can vary. In one case, the dihedral angle between two quinoline systems was found to be 11.54(3)°. The molecular conformation is often stabilized by intramolecular hydrogen bonds. For example, a bifurcated N—H···N hydrogen bond can form between the amide proton and the nitrogen atoms of two separate quinoline rings.

The crystallographic data obtained provides precise measurements of bond lengths, bond angles, and torsion angles, which can be compared with theoretical calculations from methods like Density Functional Theory (DFT) to understand the electronic structure and stability of different conformations.

Table 3: Representative Crystallographic Data for Structurally Related Compounds Data from published crystal structures of N-Quinolin-8-yl derivatives to illustrate typical solid-state parameters.

| Parameter | N-(Quinolin-8-yl)quinoline-2-carboxamide | N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide |

|---|---|---|

| Formula | C₁₉H₁₃N₃O | C₂₀H₁₅N₃O₂ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 14.589(3) | 8.256(3) |

| b (Å) | 8.2719(17) | 10.017(4) |

| c (Å) | 12.089(2) | 10.181(4) |

| α (°) | 90 | 85.629(7) |

| β (°) | 97.45(3) | 85.187(7) |

| γ (°) | 90 | 77.572(8) |

| Key Interaction | Intermolecular π–π stacking (~3.735 Å) | Intermolecular C—H···O hydrogen bonds |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Zinc (ion) |

| 6-Methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) |

| Carboxamidoquinoline |

| 2-(2-hydroxyethoxy)-ethylamino |

| TFMAQ-8Ar |

| 8-aminoquinoline |

| N-(Quinolin-8-yl)quinoline-2-carboxamide |

| Copper (ion) |

Biological Activity and Mechanistic Studies of N Quinolin 8 Ylformamide Derivatives

Antimicrobial and Anti-Virulence Properties

The quinoline (B57606) core is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of N-quinolin-8-ylformamide, particularly those incorporating sulfonamide and hydroxyl moieties, have been investigated for their ability to combat a range of pathogenic microorganisms.

Inhibition of Bacterial Growth against Pathogens

Studies have demonstrated that metal complexes of quinoline-sulfonamide derivatives possess significant antimicrobial properties. A hybrid compound, N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II), has shown notable activity against several key pathogens. Its efficacy is measured by the diameter of the zone of inhibition and its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Against the Gram-positive bacterium Staphylococcus aureus, this cadmium complex exhibited excellent antibacterial activity. It also showed very good activity against the Gram-negative bacterium Escherichia coli and excellent antifungal activity against the opportunistic yeast Candida albicans wikipedia.orggenawif.commiami.edu. Further research into other 8-hydroxyquinoline (B1678124) derivatives has confirmed activity against pathogens such as Pseudomonas aeruginosa researchgate.net.

The data below summarizes the antimicrobial activity of the N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex.

| Pathogen | Gram Stain/Type | Inhibition Zone (mm) | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 21 | 1.904 × 10-6 | wikipedia.orggenawif.commiami.edu |

| Escherichia coli | Gram-negative | 19 | 6.09 × 10-5 | wikipedia.orggenawif.commiami.edu |

| Candida albicans | Fungus | 25 | 1.904 × 10-6 | wikipedia.orggenawif.commiami.edu |

Modulation of Quorum Sensing (QS) Systems and Virulence Factor Expression

Beyond direct growth inhibition, certain quinoline derivatives can disrupt bacterial communication and coordination, a process known as quorum sensing (QS). QS systems regulate a host of virulence factors, including biofilm formation, which creates a protective matrix that renders bacteria more resistant to antibiotics and host immune responses. By interfering with QS, these compounds can act as anti-virulence agents, reducing pathogenicity without necessarily killing the bacteria, which may exert less selective pressure for the development of resistance nih.govnih.gov.

Specifically, quinazolinone-based derivatives, which are structurally related to the quinoline scaffold, have been identified as inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. Inhibition of this regulator leads to a significant reduction in biofilm formation nih.gov. Similarly, 8-hydroxyquinoline derivatives have been shown to inhibit biofilm formation in Staphylococcus aureus nih.govresearchgate.net. This activity is quantified by the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration required to inhibit biofilm development.

Mechanisms of Action on Bacterial DNA

The antibacterial action of the broader quinolone class of compounds is primarily attributed to the inhibition of essential bacterial enzymes known as DNA gyrase and topoisomerase IV nih.govsemanticscholar.org. These enzymes are critical for managing the topology of bacterial DNA, particularly the process of DNA supercoiling, which is necessary to fit the large bacterial chromosome within the cell nih.gov.

DNA gyrase introduces transient double-stranded breaks in the DNA, allows another segment of DNA to pass through, and then reseals the break, thereby introducing negative supercoils nih.gov. By targeting and inhibiting DNA gyrase, quinolone derivatives prevent this vital process, leading to a cascade of events including the disruption of DNA replication and repair, which ultimately results in bacterial cell death nih.govsemanticscholar.org. This mechanism is specific to bacterial enzymes, as the analogous enzymes in mammalian cells are structurally different and not susceptible to inhibition by quinolones nih.gov.

Regulation of Intracellular Signaling Pathways